![molecular formula C12H11ClF3NO3 B2773011 Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate CAS No. 2411306-42-6](/img/structure/B2773011.png)
Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CTB is a member of the benzoate ester family and is widely used as a chemical probe for studying protein-protein interactions, as well as for drug discovery.
作用機序
The mechanism of action of Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate is not well understood. However, it is believed to function by binding to specific proteins and modulating their activity. Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate has been shown to bind to a variety of proteins, including transcription factors, kinases, and phosphatases.
生化学的および生理学的効果
Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain transcription factors, such as NF-κB and AP-1, which are involved in inflammation and cell proliferation. Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate has also been shown to inhibit the activity of certain kinases, such as ERK1/2 and JNK, which are involved in cell signaling and proliferation.
実験室実験の利点と制限
One of the primary advantages of Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate is its ability to act as a chemical probe for studying protein-protein interactions. It is also relatively easy to synthesize and has a high purity. However, one of the limitations of Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate. One potential area of research is the development of Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate analogs that have improved properties, such as increased potency or reduced toxicity. Another area of research is the identification of new protein targets for Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate, which could lead to the development of new drugs for various diseases. Additionally, Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate could be used in combination with other compounds to enhance its activity or to target multiple pathways simultaneously.
合成法
The synthesis of Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate involves a series of chemical reactions. The first step is the condensation of 2-chloroacetyl chloride with methyl 2-aminobenzoate to form the intermediate product, N-(2-chloroacetyl)-2-methoxybenzamide. This intermediate product is then treated with trifluoromethyl iodide to obtain the final product, Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate.
科学的研究の応用
Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate has been widely used in scientific research for various applications. One of the primary uses of Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate is as a chemical probe for studying protein-protein interactions. It has been shown to interact with a variety of proteins, including transcription factors, kinases, and phosphatases. Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate has also been used as a tool for drug discovery, as it can be used to screen for compounds that bind to specific proteins.
特性
IUPAC Name |
methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3NO3/c1-20-11(19)8-4-7(6-17-10(18)5-13)2-3-9(8)12(14,15)16/h2-4H,5-6H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTJSBRFPRJBTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CNC(=O)CCl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[(2-chloroacetamido)methyl]-2-(trifluoromethyl)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2772928.png)
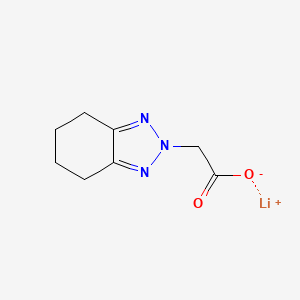
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide](/img/structure/B2772931.png)
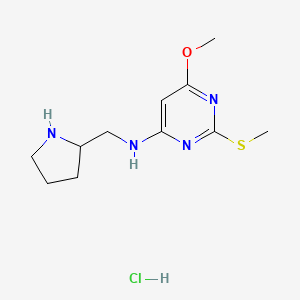
![2-[(4-Methylphenyl)sulfonyl]-1-phenylethyl thiocyanate](/img/structure/B2772933.png)
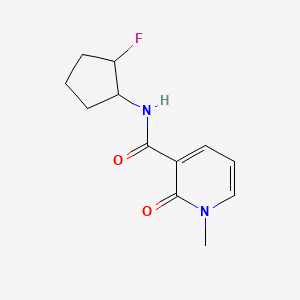
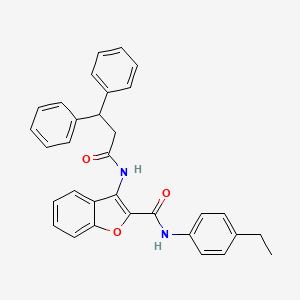
![6-chloro-4-[(2,4-dimethylbenzyl)oxy]-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene](/img/structure/B2772936.png)

![Ethyl 5-[(2-chloro-6-fluorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2772938.png)
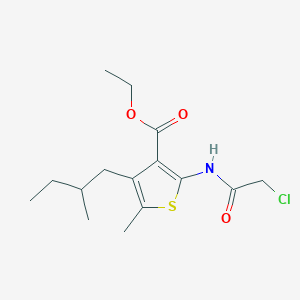
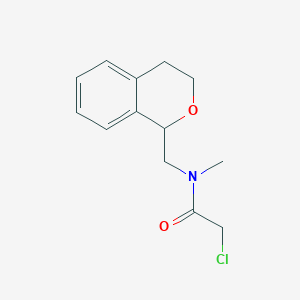

![N-(3-fluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2772951.png)